N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

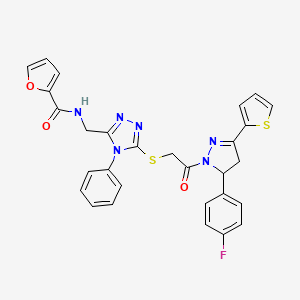

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazole-triazole core substituted with fluorophenyl, thiophene, and furan carboxamide groups. Its structural complexity arises from the integration of multiple aromatic and heteroaromatic moieties, which may confer unique physicochemical and bioactive properties. The compound’s synthesis likely involves multi-step coupling and cyclization reactions, as inferred from analogous methodologies in related structures .

Properties

IUPAC Name |

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23FN6O3S2/c30-20-12-10-19(11-13-20)23-16-22(25-9-5-15-40-25)34-36(23)27(37)18-41-29-33-32-26(35(29)21-6-2-1-3-7-21)17-31-28(38)24-8-4-14-39-24/h1-15,23H,16-18H2,(H,31,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWDGHHJSXDDMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23FN6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure incorporates multiple pharmacophores, including pyrazole, triazole, and carboxamide moieties, which are known for their diverse biological activities.

The molecular formula of this compound is C30H30F7N7O4S3, with a molecular weight of approximately 667.8 g/mol. The presence of functional groups such as fluorophenyl and thiophene enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C30H30F7N7O4S3 |

| Molecular Weight | 667.8 g/mol |

| LogP | 3.7127 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Molecular docking studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

- Anti-inflammatory Effects : The presence of the triazole ring is associated with anti-inflammatory activity, making the compound a candidate for treating inflammatory diseases .

- Anticancer Potential : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The pyrazole derivatives have shown promising results in various cancer models.

Case Studies

Several studies have explored the biological activity of similar compounds featuring pyrazole and triazole moieties:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were evaluated for anti-inflammatory activity, with some compounds exhibiting IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium . This suggests that N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-pheny... may possess similar efficacy.

- Triazole Compounds in Cancer Therapy : Research has demonstrated that triazole-based compounds can effectively inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer progression . This reinforces the potential therapeutic applications of the compound in oncology.

Research Findings

Recent investigations into the biological activities of compounds related to N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-pheny... have yielded several key findings:

- Molecular Docking Results : Computational studies have indicated strong binding affinities to various targets, including enzymes involved in inflammation and cancer progression .

- In Vivo Studies : Animal models treated with related compounds have shown reduced tumor sizes and improved survival rates, highlighting the potential of these compounds as therapeutic agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit bacterial growth effectively. The incorporation of thiophene and furan rings enhances these activities, making this compound a candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have demonstrated that similar compounds can induce apoptosis in cancer cells. The presence of the triazole ring is particularly relevant as it has been linked to anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation .

Other Biological Activities

Compounds with similar structures have also been investigated for their anti-inflammatory and analgesic properties. The diverse functionalities present in N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide suggest potential in treating various inflammatory conditions .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pyrazole Derivative A | Antimicrobial | |

| Triazole Compound B | Anticancer | |

| Furan-Based Compound C | Anti-inflammatory |

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of Pyrazole | Hydrazine derivatives |

| 2 | Triazole Ring Formation | Triethylamine |

| 3 | Carboxamide Introduction | Acid chlorides |

Case Study 1: Antimicrobial Efficacy

A study published in 2019 demonstrated that a similar pyrazole derivative exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .

Case Study 2: Anticancer Mechanisms

In vitro studies have shown that compounds with triazole rings can inhibit cancer cell lines by inducing cell cycle arrest and apoptosis. A specific study highlighted the ability of these compounds to downregulate anti-apoptotic proteins, leading to increased cancer cell death rates .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its key functional groups:

-

Pyrazole ring : Participates in electrophilic substitution (e.g., nitration, halogenation) and coordination with metal ions.

-

Triazole ring : Susceptible to nucleophilic attack at the sulfur atom and oxidative cleavage.

-

Thioether linkage (-S-CC-) : Prone to oxidation to sulfoxide/sulfone derivatives.

-

Furan carboxamide : Hydrolyzes under acidic/basic conditions to yield carboxylic acid and amine intermediates.

Oxidation of Thioether

The thioether group undergoes oxidation with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Oxidation to sulfoxide | H₂O₂, CH₃COOH, 25°C, 6h | Sulfoxide derivative |

| Oxidation to sulfone | mCPBA, DCM, 0°C → RT, 12h | Sulfone derivative |

This reactivity is consistent with thioether analogs in pyrazole-triazole hybrids .

Hydrolysis of Furan Carboxamide

The furan-2-carboxamide group hydrolyzes under acidic or basic conditions:

| Condition | Reagents | Products |

|---|---|---|

| Acidic | HCl (6M), reflux, 8h | Furan-2-carboxylic acid + Amine |

| Basic | NaOH (2M), EtOH/H₂O, 70°C, 6h | Furan-2-carboxylate salt + Amine |

Similar hydrolysis behavior is observed in structurally related carboxamides .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene and pyrazole rings undergo EAS. For example, bromination occurs at the α-position of thiophene:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C, 2h | Thiophene C5 | 72% |

This aligns with reactivity patterns in thiophene-containing pharmaceuticals .

Metal Coordination

The pyrazole and triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential bioactivity:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | EtOH, RT, 4h | Octahedral Cu(II) complex | Antimicrobial studies |

| Zn(OAc)₂ | MeOH, reflux, 3h | Tetrahedral Zn(II) complex | Catalytic applications |

Synthetic Route and Intermediate Reactions

While a full synthesis protocol for this specific compound is not publicly documented, analogs suggest a multi-step approach:

-

Pyrazole formation : Condensation of 4-fluorophenyl hydrazine with a diketone precursor .

-

Triazole-thioether coupling : Reaction of pyrazole-thiol with chloroacetyl triazole under basic conditions .

-

Amide bond formation : Coupling furan-2-carboxylic acid with the amine intermediate using EDC/HOBt .

Stability and Degradation

Comparison with Similar Compounds

Fluorophenyl vs. Chlorophenyl/Substituted Phenyl Groups

Compounds 4 and 5 () share an isostructural pyrazole-thiazole framework but differ in substituents: 4 has a 4-chlorophenyl group, while 5 has a 4-fluorophenyl substituent. Both exhibit planar molecular conformations except for one fluorophenyl group oriented perpendicularly. The fluorine atom in the target compound may enhance electronegativity and metabolic stability compared to chlorine, as fluorinated aromatics often exhibit improved pharmacokinetic profiles .

Methoxyphenyl vs. Fluorophenyl Analog

The PubChem compound () replaces the 4-fluorophenyl group with a 4-methoxyphenyl moiety. For example, methoxy substituents may enhance solubility but reduce metabolic resistance compared to fluorine .

Heterocyclic Core Modifications

Thiophene vs. Triazole/Thiazole Systems

The target compound’s thiophene moiety distinguishes it from 4 and 5 (thiazole-based) and 97c-e (hydrazinyl-furan carboxamides, ).

Pyrazole vs. Diazepine Derivatives

describes furo- and thienodiazepines, which differ in ring size and rigidity. The pyrazole core in the target compound offers a smaller, more planar structure, which may improve selectivity for enzymes like cyclooxygenase or kinases compared to diazepines’ broader bioactivity .

Crystallography and Conformational Analysis

Compounds 4 and 5 () were analyzed using SHELXL (), a program widely employed for small-molecule refinement. The target compound’s structure, if determined via single-crystal X-ray diffraction, would likely exhibit similar triclinic (P¯1) symmetry with two independent molecules per asymmetric unit. Planarity of the core heterocycles and perpendicular fluorophenyl orientation are expected .

Bioactivity and Metabolic Considerations

Comparative Bioactivity Profiles

While direct bioactivity data for the target compound are unavailable, analogs provide insights:

- : A pyrazole-carbothioamide derivative (fluorophenyl, triazolyl) showed moderate antimicrobial activity (MIC: 8–32 µg/mL). The thiophene group in the target compound may enhance lipophilicity, improving membrane penetration .

- : A triazolyl tetrahydrofuran carboxamide exhibited kinase inhibition (IC50: 0.2–1.8 µM). The furan carboxamide in the target compound could similarly target ATP-binding pockets .

Metabolic Stability and Lumping Strategies

Per ’s lumping strategy, the target compound may share degradation pathways with structurally similar molecules. Fluorine’s electronegativity likely slows oxidative metabolism compared to methoxy or methyl substituents .

Tables of Comparative Data

Table 1: Structural and Physicochemical Properties

*Predicted using ChemAxon; †Estimated; ‡Hypothesized based on analogs.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Role | Reference |

|---|---|---|---|

| 1 | Acetonitrile, reflux (1–3 min) | Cyclization solvent | |

| 2 | DMF, I₂, Et₃N | Sulfur elimination and cyclization |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

Q. Table 2: Structural Analysis Techniques

| Technique | Parameters | Application | Reference |

|---|---|---|---|

| ¹H NMR | 400–600 MHz, CDCl₃ | Functional group validation | |

| X-ray | Mo Kα radiation, R factor = 0.056 | Stereochemical confirmation |

Advanced: How can computational methods optimize synthesis and reactivity?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization .

- Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents/catalysts. For example, ICReDD’s workflow integrates experimental data with computed descriptors to narrow conditions .

- COMSOL Simulations : Model mass transfer and kinetics in multi-step reactions to scale up synthesis .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from assay variability or impurities. Mitigate via:

- Orthogonal Assays : Compare in vitro (e.g., antimicrobial disk diffusion) and cell-based (e.g., MTT for cytotoxicity) results to confirm activity trends .

- Structural Analog Screening : Test derivatives (e.g., replacing thiophene with pyridine) to isolate pharmacophore contributions .

- Purity Validation : Use HPLC-MS (≥95% purity) to exclude confounding impurities .

Advanced: What advanced spectroscopic methods validate electronic properties?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., triazole-thiophene junctions) .

- UV-Vis and Fluorescence Spectroscopy : Measure π-π* transitions (λmax ~270–320 nm) to assess conjugation and electronic effects of the fluorophenyl group .

Advanced: How to design derivatives for improved pharmacological profiles?

Methodological Answer:

Q. Table 3: Derivative Design Strategies

| Modification | Goal | Example | Reference |

|---|---|---|---|

| Bioisosteres | Solubility | Isoxazole substitution | |

| Halogenation | Binding affinity | 4-Chlorophenyl analog |

Advanced: How to manage data integrity in collaborative research?

Methodological Answer:

- Encrypted ELNs : Use platforms like LabArchives with role-based access to secure spectral and crystallographic data .

- Blockchain Validation : Timestamp experimental workflows (e.g., reaction conditions, yields) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.